molecular formula C43H32O20 B13830777 [(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B13830777
M. Wt: 868.7 g/mol
InChI Key: ZEASWHWETFMWCV-VRCJZDCUSA-N
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Description

The compound “[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate” is a complex organic molecule characterized by multiple hydroxyl groups and aromatic rings. This compound is likely to exhibit significant biological activity due to its structural complexity and the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions to form the aromatic rings and chromen structures. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry of the final product.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This may include the use of catalytic processes, continuous flow reactors, and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

The compound’s structural complexity and multiple functional groups make it a candidate for various scientific research applications, including:

    Chemistry: Studying its reactivity and developing new synthetic methodologies.

    Biology: Investigating its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Developing new materials or catalysts based on its unique structure.

Mechanism of Action

The mechanism of action of such a compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could lead to various biological effects, including inhibition or activation of enzymatic activity, modulation of signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with similar chromen structures and hydroxyl groups.

    Polyphenols: Compounds with multiple aromatic rings and hydroxyl groups.

    Tannins: Compounds with complex structures and multiple hydroxyl groups.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and stereochemistry, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

IUPAC Name

[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34+,40-,41+/m1/s1

InChI Key

ZEASWHWETFMWCV-VRCJZDCUSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@H]5[C@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Origin of Product

United States

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